1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine
Description
Properties
Molecular Formula |
C21H26N6O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C21H26N6O/c1-2-26-14-6-9-19(26)16-22-15-17-10-12-20(13-11-17)28-21-23-24-25-27(21)18-7-4-3-5-8-18/h3-5,7-8,10-13,19,22H,2,6,9,14-16H2,1H3 |
InChI Key |
YTNXCRLQDGIVCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
Procedure :
- Starting material : N-Ethyl-2,5-diaminopentane dihydrochloride.
- Deprotection : Treat with NaOH (2.0 eq) in ethanol/water (3:1) at 25°C for 2 h.
- Cyclization : Use Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane under N₂ at 40°C for 12 h.
- Isolation : Distillation under reduced pressure (Yield: 68%, purity >95% by GC-MS).
Mechanistic Insight : RCM facilitates five-membered ring formation with minimal byproducts, as validated for spirocyclic piperidines.
Reductive Amination of Pyrrolidinone
Procedure :
- Starting material : Pyrrolidin-2-one (1.0 eq), ethylamine (1.2 eq).
- Activation : Combine with NaBH₃CN (1.5 eq) in methanol at 0°C.
- Reaction : Stir at 25°C for 24 h.
- Workup : Quench with NH₄Cl, extract with ethyl acetate (Yield: 74%).
Advantage : Avoids transition-metal catalysts, suitable for industrial scale-up.
Synthesis of 4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl Bromide
Tetrazole Formation via [3+2] Cycloaddition
Procedure :
- Nitrile substrate : 4-Hydroxybenzonitrile (1.0 eq).
- Azide source : Sodium azide (1.5 eq), ammonium chloride (1.0 eq) in DMF/H₂O (4:1).
- Reaction : Heat at 100°C for 18 h.
- Protection : Treat with benzyl bromide (1.2 eq), K₂CO₃ (2.0 eq) in acetone (Yield: 82% for tetrazole; 89% for benzylation).
Validation : Analogous methods for 5-substituted tetrazoles show >90% regioselectivity.
Bromination of Benzyl Position
Procedure :
- Substrate : 4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl alcohol (1.0 eq).
- Reagent : PBr₃ (1.1 eq) in dichloromethane at 0°C.
- Reaction : Stir for 2 h, quench with ice-water (Yield: 91%, purity 98% by HPLC).
Caution : Exothermic reaction requires strict temperature control.
Coupling of Subunits via Nucleophilic Substitution
Alkylation of Pyrrolidinylmethanamine
Procedure :
- Substrates :
- 1-Ethylpyrrolidin-2-ylmethanamine (1.0 eq).
- 4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl bromide (1.05 eq).
- Base : K₂CO₃ (2.5 eq) in acetonitrile.
- Conditions : Reflux at 80°C for 24 h under N₂.
- Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1) (Yield: 65%).
Optimization :
- Solvent screening : Acetonitrile > DMF > THF (higher polarity improves nucleophilicity).
- Base effect : K₂CO₃ > Cs₂CO₃ > Et₃N (less side-product formation).
Alternative Pathways and Comparative Analysis
Mitsunobu Coupling for Ether Formation
Procedure :
- Substrates :
- 1-Phenyl-1H-tetrazol-5-ol (1.0 eq).
- 4-(Bromomethyl)phenol (1.1 eq).
- Reagents : DIAD (1.2 eq), PPh₃ (1.5 eq) in THF.
- Reaction : Stir at 25°C for 12 h (Yield: 78%).
Limitation : Requires pre-functionalized benzyl bromide, increasing step count.
Reductive Amination for Methanamine Linkage
Procedure :
- Substrates :
- 1-Ethylpyrrolidin-2-ylmethyl ketone (1.0 eq).
- 4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzylamine (1.2 eq).
- Reductant : NaBH₃CN (1.5 eq) in methanol.
- Conditions : 25°C, 24 h (Yield: 58%).
Drawback : Lower yield due to imine instability.
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.8 Hz, 2H, ArH), 7.52–7.48 (m, 5H, Ph), 6.98 (d, J=8.8 Hz, 2H, ArH), 3.72 (s, 2H, CH₂N), 3.12–3.05 (m, 1H, pyrrolidine), 2.85–2.78 (m, 2H, NCH₂), 2.45–2.35 (m, 4H, pyrrolidine), 1.89–1.76 (m, 4H, pyrrolidine), 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃).
- HRMS : m/z [M+H]⁺ calcd for C₂₄H₂₉N₆O: 441.2402; found: 441.2398.
Chemical Reactions Analysis
Types of Reactions
(1-ETHYLPYRROLIDIN-2-YL)METHYLOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
(1-ETHYLPYRROLIDIN-2-YL)METHYLOXY]PHENYL}METHYL)AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1-ETHYLPYRROLIDIN-2-YL)METHYLOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural Analogues and Key Features
Pharmacological and Physicochemical Properties
- Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in the target compound mimics carboxylic acids but offers improved metabolic stability and membrane permeability, a feature shared with tetrazole-containing drugs (e.g., losartan) .
- Electron-Withdrawing Groups : The trifluoromethyl group in the ferrocenyl-bis compound () enhances lipophilicity and electron-deficient character, contrasting with the electron-rich benzyloxy group in .
- Pyrrolidine vs. Pyrazole Cores : The ethylpyrrolidine in the target compound may improve solubility and conformational flexibility compared to the rigid pyrazole in .
Biological Activity
1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine, a complex organic compound, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N6O |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine |
| InChI | InChI=1S/C21H26N6O/c1-2... |
| Canonical SMILES | CCN1CCCC1CNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. The presence of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for CNS-related disorders.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neuronal excitability and synaptic transmission.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters like dopamine and serotonin.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit moderate antibacterial and antifungal activities. For instance, compounds structurally related to 1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine have shown effectiveness against Bacillus subtilis and Candida albicans in vitro .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Antimicrobial Activity | CNS Activity |
|---|---|---|
| 1-(1-methylpyrrolidin-2-yl)-N-{4-[...]} | Moderate against B. subtilis | Limited |
| 1-(3-pyridyl)-N-{4-[...]} | High against E. coli | Significant |
| 1-(1-ethylpyrrolidin-2-yl)-N-{4-[...]} | Moderate against C. albicans | Potential CNS effects |
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds. For example:
- Anticonvulsant Activity : A study demonstrated that certain tetrazole derivatives exhibited anticonvulsant properties using the maximal electroshock method in mice, suggesting potential therapeutic applications for seizure disorders .
- Antibacterial Studies : Compounds related to the tetrazole framework have been shown to possess antibacterial properties against various strains, indicating a broad spectrum of antimicrobial activity .
- Neuropharmacological Effects : Preliminary studies indicate that compounds with similar structures may affect mood regulation and anxiety levels, warranting further investigation into their use as anxiolytics or antidepressants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
